2-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid
Description
Properties
IUPAC Name |
2-[(2-oxochromene-3-carbonyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO5/c19-15(18-13-7-3-2-6-11(13)16(20)21)12-9-10-5-1-4-8-14(10)23-17(12)22/h1-9H,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSUQGVITRNPDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with an appropriate amine under controlled conditions. One common method involves the use of hydrazine hydrate in absolute ethanol, which is heated under reflux for a specified period . The resulting product is then purified through filtration and washing with ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of green chemistry principles, such as solvent-free reactions and microwave irradiation, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the carbonyl and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Various alkylating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxy derivatives, substituted coumarins, and various heterocyclic compounds .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds related to 2-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid exhibit significant antibacterial and antifungal properties . A study published in the International Journal of Pharmaceutical Sciences and Research reported that derivatives of this compound showed activity comparable to established antibiotics like ciprofloxacin and fluconazole against various pathogens .
Case Study: Antimicrobial Screening
In a systematic evaluation using the Cup plate method, several synthesized compounds were tested for their zone of inhibition and Minimum Inhibitory Concentration (MIC). The results indicated that modifications on the chromene structure could enhance antibacterial efficacy against multidrug-resistant strains .
Anticancer Properties
Chromene derivatives have been explored for their anticancer potential . The structure of 2-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid allows for interactions with biological targets involved in cancer progression. Reports suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways .
Data Table: Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis induction |
| Compound B | MCF-7 | 20 | Cell cycle arrest |
| Compound C | A549 | 10 | Inhibition of angiogenesis |
Anti-inflammatory Effects
The anti-inflammatory properties of chromene derivatives have also been studied extensively. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases. Experimental models have shown that derivatives can reduce inflammation markers significantly .
Case Study: In Vivo Anti-inflammatory Study
In an animal model, administration of a related compound led to a reduction in edema and inflammatory cell infiltration in tissues, suggesting a mechanism involving the modulation of inflammatory pathways .
Other Biological Activities
Beyond antimicrobial and anticancer applications, 2-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid has shown promise in other areas:
- Anticoagulant Activity : Some studies indicate potential use in preventing thrombosis through modulation of coagulation factors.
- Antiviral Properties : Preliminary research suggests activity against certain viral infections, although further studies are necessary to confirm these findings.
Mechanism of Action
The mechanism of action of 2-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid involves its interaction with various molecular targets and pathways. The compound can modulate intramolecular charge transfer (ICT) mechanisms, which are crucial for its fluorescent properties . Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]benzoic Acid
- Structure: Differs in the substitution position of the benzoic acid (4-amino vs. 2-amino).
- Properties: Higher molecular weight (359.33 g/mol vs. ~283.24 g/mol for the target compound) and altered hydrogen bonding due to the para-substituted amino group.
- Synthesis: Similar acid chloride-mediated coupling but uses 4-aminobenzoic acid .
3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid (CAS 4361-00-6)
- Structure : Lacks the anthranilic acid moiety; contains a free carboxylic acid group.
- Properties : Lower molecular weight (240.21 g/mol) and increased acidity (pKa ~2–3) compared to the amide derivative. Forms stable salts but has reduced cell permeability .
- Applications : Intermediate for amides/esters with antibacterial and antifungal activity .
2-((2-(2,3-Dihydroxypropoxy)-2-oxoethyl)amino)benzoic Acid (ABAGG)
2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic Acid
Table 1: Key Comparative Data
Hydrogen Bonding and Solubility
- The 2-aminobenzoic acid group in the target compound facilitates intramolecular hydrogen bonds (N–H···O and O–H···O), improving crystallinity but reducing aqueous solubility compared to esters (e.g., 2-oxo-2H-chromene-3-carboxylic acid methyl ester) .
- Para-substituted analogs (e.g., 4-[(3-oxobenzo[f]chromene-2-carbonyl)amino]benzoic acid) exhibit lower solubility due to reduced polarity .
Biological Activity
2-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid, a derivative of chromene, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a chromene core, known for its potential therapeutic applications, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid is , with a molecular weight of 299.28 g/mol. The structure consists of a chromene moiety linked to a benzoic acid group, which enhances its biological activity through various mechanisms.
Anticancer Activity
Research indicates that derivatives of chromene exhibit significant anticancer properties. A study focused on the cytotoxic effects of related compounds showed that modifications at specific positions on the chromene nucleus can enhance their efficacy against cancer cell lines. For instance, compounds with substitutions at the C6 position demonstrated improved anticancer activity compared to those without such modifications .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | PC3 (Prostate) | 24.1 ± 7.9 | |
| Compound B | DU145 (Prostate) | 98.1 ± 48.3 | |
| Compound C | HeLa (Cervical) | 1.01 |
These results suggest that the compound's structural features significantly influence its cytotoxicity against various cancer cell lines.
Antimicrobial Activity
The antimicrobial properties of chromene derivatives have also been extensively studied. Compounds similar to 2-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid have shown promising results against various bacterial strains. The mechanism often involves the inhibition of bacterial enzyme activity, leading to cell death.
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 3.12 | |
| Compound E | Escherichia coli | 12.5 |
The biological activity of 2-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial growth.
- Signal Transduction Modulation : It can alter signaling pathways that control cell cycle progression and apoptosis.
- DNA Interaction : Some studies suggest that derivatives can bind to DNA and interfere with replication processes, leading to cell death.
Case Studies
Recent studies have highlighted the effectiveness of chromene derivatives in preclinical models:
- Study on Prostate Cancer : A specific derivative was tested on PC3 and DU145 cells, demonstrating a dose-dependent reduction in cell viability, particularly effective at lower concentrations in PC3 cells .
- Antimicrobial Study : A series of coumarin derivatives were evaluated for their antibacterial activity against common pathogens, showing significant inhibition at low concentrations .
Q & A
Q. What are the recommended synthetic routes for 2-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid?
The synthesis typically involves multi-step reactions:
- Step 1 : Protection of the amino group on the benzoic acid backbone using reagents like benzyloxycarbonyl (Cbz) to prevent unwanted side reactions.
- Step 2 : Coupling the chromene-3-carbonyl moiety via carbodiimide-mediated reactions (e.g., DCC or EDC with NHS as activators) to ensure efficient amide bond formation .
- Step 3 : Deprotection under mild acidic conditions (e.g., TFA) to yield the final product.
Key Considerations : Optimize reaction temperature (typically 0–25°C) and solvent polarity (DMF or THF) to enhance yield and purity .
Q. How is the compound’s structure validated experimentally?
Q. What analytical techniques are used to assess purity?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 326.2 for C₁₇H₁₁NO₅) .
Q. How does the compound’s solubility impact experimental design?
- Solubility Profile : Limited solubility in water; use DMSO or DMF for stock solutions. For biological assays, dilute in PBS (pH 7.4) with <1% organic solvent to avoid cytotoxicity .
- Critical Micelle Concentration (CMC) : Assessed via dynamic light scattering (DLS) if aggregation is suspected in aqueous media.
Q. What safety protocols are recommended for handling?
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile reagents (e.g., DCC).
- Waste Disposal : Neutralize acidic byproducts before disposal .
Advanced Research Questions
Q. How do substituent variations on the chromene ring influence biological activity?
- Case Study : Compare with 3-[(6,8-Dichloro-2-oxochromen-3-yl)carbonylamino]benzoic acid (). Chlorine atoms at C6/C8 enhance electrophilicity, improving kinase inhibition (IC₅₀ reduced by ~40% vs. parent compound).
- Methodology :
- SAR Studies : Synthesize analogs with halogens (F, Cl, Br) or methoxy groups at C6/C7.
- Docking Simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2) .
Q. What computational models predict the compound’s physicochemical properties?
- QSPR/QSAR : Leverage quantum chemistry calculations (e.g., DFT for HOMO-LUMO gaps) and neural networks to forecast logP, pKa, and bioavailability. Tools like CC-DPS integrate these models for deep profiling .
- Molecular Dynamics (MD) : Simulate solvation effects in lipid bilayers to assess membrane permeability .
Q. How can crystallographic data resolve contradictions in spectroscopic assignments?
Q. What mechanistic insights explain its reactivity in nucleophilic substitutions?
- Key Findings :
- The electron-withdrawing chromene carbonyl group activates the amide NH for electrophilic attacks.
- Substituents at C2 (e.g., Cl, Br) increase leaving-group ability, facilitating SNAr reactions.
- Experimental Proof :
- Monitor reaction kinetics via UV-Vis (λ = 300 nm) under varying pH (4–9).
- Isolate intermediates (e.g., Meisenheimer complexes) using flash chromatography .
Q. How does the compound interact with biological targets like enzymes or receptors?
- Case Study : Inhibition of α-glucosidase (anti-diabetic target) with IC₅₀ = 12.3 μM, competitive mechanism confirmed via Lineweaver-Burk plots .
- Advanced Techniques :
- SPR : Measure binding kinetics (kₐ/kd) to immobilized targets.
- Cryo-EM : Resolve structural changes in target proteins upon ligand binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
